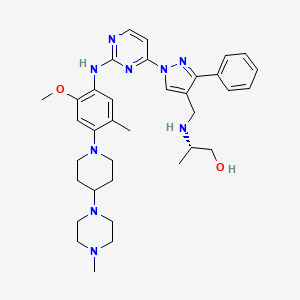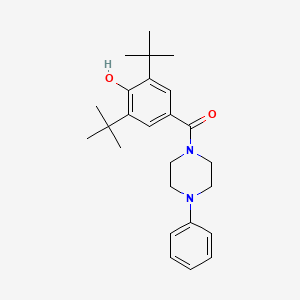
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group substituted with tert-butyl groups and a piperazine ring, making it a subject of interest in both synthetic chemistry and applied research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone typically involves multiple steps, starting with the preparation of the phenolic and piperazine components. The phenolic component, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized through the alkylation of hydroquinone with tert-butyl bromide, followed by oxidation. The piperazine component, 4-phenylpiperazine, is synthesized through the reaction of phenylhydrazine with ethylene glycol.
The final step involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as aluminum chloride or ferric chloride in the presence of suitable alkylating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized as an additive in the production of high-performance materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and exerting neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): A simpler phenolic antioxidant used in food and cosmetics.
Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Uniqueness
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone is unique due to its combination of phenolic and piperazine functionalities, which confer both antioxidant and potential neuroprotective properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C25H34N2O2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H34N2O2/c1-24(2,3)20-16-18(17-21(22(20)28)25(4,5)6)23(29)27-14-12-26(13-15-27)19-10-8-7-9-11-19/h7-11,16-17,28H,12-15H2,1-6H3 |
InChI-Schlüssel |
JGUNNYHUGKTNCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)

![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
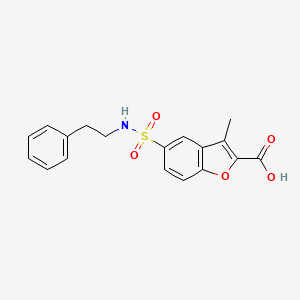


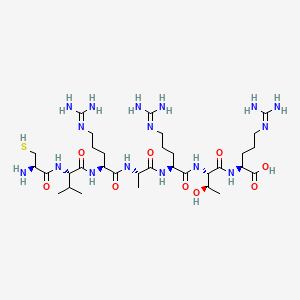

![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
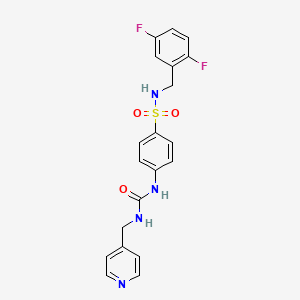
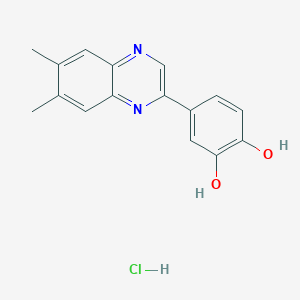
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)

